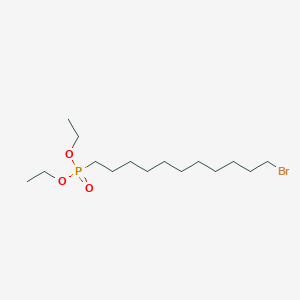

Diethyl (11-bromoundecyl)phosphonate

Description

Properties

Molecular Formula |

C15H32BrO3P |

|---|---|

Molecular Weight |

371.29 g/mol |

IUPAC Name |

1-bromo-11-diethoxyphosphorylundecane |

InChI |

InChI=1S/C15H32BrO3P/c1-3-18-20(17,19-4-2)15-13-11-9-7-5-6-8-10-12-14-16/h3-15H2,1-2H3 |

InChI Key |

NMCCOIXBZHOCIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCCCBr)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the triethyl phosphite on the alkyl halide, followed by elimination of an alkyl bromide. For the target compound:

$$

\text{P(OEt)}3 + \text{Br-(CH}2\text{)}{11}\text{-Br} \rightarrow \text{(EtO)}2\text{P(O)-(CH}2\text{)}{11}\text{-Br} + \text{EtBr}

$$

Key parameters include:

Experimental Validation and Yield Optimization

While direct literature reports on this compound are limited, analogous syntheses of bromoalkylphosphonates suggest yields of 65–85% after purification by vacuum distillation or column chromatography. Challenges include the potential for over-alkylation or elimination reactions due to the long alkyl chain’s steric bulk. To mitigate this, slow addition of the alkyl halide to heated triethyl phosphite and inert atmosphere (N$$_2$$ or Ar) are recommended.

Michaelis-Becker Reaction: Nucleophilic Substitution with Phosphite Salts

The Michaelis-Becker method employs alkali metal salts of dialkyl phosphites reacting with alkyl halides. For this compound, sodium diethyl phosphite and 11-bromoundecyl bromide serve as reactants.

Synthesis of Sodium Diethyl Phosphite

Generated by deprotonating diethyl phosphite with sodium hydride (NaH) in anhydrous THF:

$$

\text{(EtO)}2\text{P(O)H} + \text{NaH} \rightarrow \text{(EtO)}2\text{P(O)Na} + \text{H}_2

$$

The phosphite salt is then reacted with 11-bromoundecyl bromide at 60–80°C for 12–24 hours.

Reaction Efficiency and Byproduct Management

This method avoids the high temperatures of the Arbuzov reaction, reducing decomposition risks. However, competing elimination reactions can occur, especially with secondary or sterically hindered halides. For primary bromides like 11-bromoundecyl bromide, yields of 70–90% are achievable. Purification via aqueous workup (extraction with dichloromethane, washing with brine) followed by silica gel chromatography is typical.

Debromination-Mediated Phosphonate Installation

A novel approach inspired by benzylic debromination techniques involves selective substitution of one bromide from a dibromoundecyl precursor using diethyl phosphite.

Two-Step Protocol

- Bromination : Undecyl derivatives are dibrominated using N-bromosuccinimide (NBS) in CCl$$_4$$.

- Debromination : The dibromide is treated with diethyl phosphite and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in THF at 25°C:

$$

\text{Br-(CH}2\text{)}{11}\text{-Br} + \text{(EtO)}2\text{P(O)H} \xrightarrow{\text{i-Pr}2\text{NEt}} \text{(EtO)}2\text{P(O)-(CH}2\text{)}_{11}\text{-Br} + \text{HBr}

$$

Advantages and Limitations

This method offers precise control over monobromination, critical for maintaining the target compound’s structure. Reported yields for analogous benzylic systems reach 75%. However, the availability of dibromoundecyl precursors and the need for strict stoichiometric control pose practical challenges.

Radical-Initiated Hydrophosphonylation

Emerging methodologies leverage radical chemistry to install phosphonate groups onto alkenes, followed by bromination.

Reaction Pathway

- Hydrophosphonylation : Undecene reacts with diethyl phosphite under radical conditions (AIBN initiator, 80°C):

$$

\text{CH}2=\text{CH-(CH}2\text{)}9\text{-CH}3 + \text{(EtO)}2\text{P(O)H} \rightarrow \text{(EtO)}2\text{P(O)-(CH}2\text{)}{11}\text{-H}

$$ - Bromination : The terminal C-H bond is brominated using NBS or HBr/peroxide.

Feasibility and Current Progress

While this route is theoretically viable, literature on long-chain alkylphosphonates synthesized via radical methods is sparse. Preliminary studies on shorter chains (C6–C8) show moderate yields (50–60%), suggesting further optimization is needed for C11 systems.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Purification Complexity | Scalability |

|---|---|---|---|---|

| Michaelis-Arbuzov | 65–85 | 120–150 | Moderate | High |

| Michaelis-Becker | 70–90 | 60–80 | High | Moderate |

| Debromination | 70–75 | 25 | Low | Low |

| Radical Hydrophosph. | 50–60 | 80 | High | Low |

Key Observations :

- The Michaelis-Arbuzov reaction is the most scalable but requires careful temperature control.

- The debromination method offers mild conditions but depends on dibromide availability.

- Radical approaches, though innovative, remain underdeveloped for long-chain substrates.

Chemical Reactions Analysis

Types of Reactions

Diethyl (11-bromoundecyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids or other derivatives.

Reduction Reactions: The compound can undergo reduction reactions to modify the phosphonate group or the alkyl chain.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido, thiol, or amino derivatives of this compound.

Oxidation Reactions: Products include phosphonic acids and their esters.

Reduction Reactions: Products include reduced phosphonates and modified alkyl chains.

Scientific Research Applications

Diethyl (11-bromoundecyl)phosphonate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl (11-bromoundecyl)phosphonate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phosphonate group can form strong bonds with metal ions or enzymes. These interactions can modulate the activity of enzymes or alter the properties of materials in industrial applications.

Comparison with Similar Compounds

Substituent-Based Comparison

Phosphonate esters vary significantly based on substituents, influencing their reactivity, solubility, and applications.

Key Observations :

- Alkyl Chain Length : Longer chains (e.g., C11, C16) enhance lipophilicity, making compounds like Diethyl hexadecylphosphonate effective in transdermal applications . The bromine in this compound adds reactivity for nucleophilic substitution.

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., phenyl, nitrophenyl) introduce electronic effects, influencing catalytic or antioxidant properties .

Physical and Chemical Properties

| Property | This compound | Diethyl hexadecylphosphonate | Diethyl (4-nitrophenyl)phosphonate |

|---|---|---|---|

| Solubility | Low in water; soluble in organic solvents | Highly lipophilic | Moderate in polar aprotic solvents |

| Reactivity | Bromine enables SN2 reactions | Passive alkyl chain | Nitro group enhances electrophilicity |

| Thermal Stability | Stable up to 150°C (estimated) | Similar | Decomposes above 200°C |

Application-Specific Comparisons

Polymer and Material Science

This compound is uniquely suited for polymer modification due to its bromine atom, which participates in crosslinking or grafting reactions. In contrast, phosphate derivatives with epoxy groups (e.g., γ-epoxypropyl phosphonates) are used for resin curing .

Market and Production Insights

Diethyl (hydroxymethyl)phosphonate (CAS 3084-40-0) dominates industrial markets due to its use in flame retardants and agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.